Sulfo-Cyanine3 NHS ester

Vue d'ensemble

Description

Sulfo-Cyanine3 NHS ester: is a water-soluble, amino-reactive fluorescent dye used extensively in biological research for labeling proteins and peptides. It is a sulfonated derivative of Cyanine3, making it highly hydrophilic and suitable for use in aqueous solutions without the need for organic co-solvents.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves the sulfonation of Cyanine3, followed by the activation of the NHS ester group.

The reaction typically requires the use of strong acids and bases to achieve sulfonation and esterification.

Industrial Production Methods:

Industrial production involves large-scale chemical synthesis, purification, and quality control to ensure the dye's efficacy and safety.

The process is optimized to produce high-purity this compound suitable for various research applications.

Types of Reactions:

Amine Reaction: this compound reacts with primary amines on proteins and peptides to form stable amide bonds.

Hydrolysis: Under certain conditions, the NHS ester group can undergo hydrolysis, leading to the release of the dye.

Common Reagents and Conditions:

Reagents: NHS ester, primary amines, strong acids/bases for activation.

Conditions: Aqueous solutions, room temperature, controlled pH levels.

Major Products Formed:

Amide Conjugates: Stable amide-linked dye-protein or dye-peptide conjugates.

Hydrolyzed Products: Free dye molecules released from hydrolysis.

Chemistry:

Used as a fluorescent tag in chemical assays to study molecular interactions and dynamics.

Biology:

Commonly employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.

Labels antibodies, peptides, and proteins for tracking cellular processes.

Medicine:

Utilized in diagnostic assays and imaging techniques to detect biomarkers and monitor disease progression.

Helps in visualizing cellular and tissue structures in medical research.

Industry:

Applied in the development of fluorescent probes for various industrial applications, including quality control and material testing.

Molecular Targets and Pathways:

Molecular Targets: Primary amines on proteins and peptides.

Pathways: Amide bond formation through nucleophilic attack by the amine group on the NHS ester.

Mechanism:

The NHS ester group reacts with the amine group to form a stable amide bond, resulting in the covalent attachment of the dye to the target molecule.

Applications De Recherche Scientifique

Marquage des protéines

Sulfo-Cyanine3 NHS ester est un colorant hydrosoluble réactif des amines qui marque efficacement les protéines . Il est idéal pour les protéines peu solubles et celles sujettes à la dénaturation . Cela en fait un outil précieux dans les études et la recherche sur les protéines.

Marquage des peptides

En plus des protéines, this compound peut également être utilisé pour marquer les peptides . Cela peut être particulièrement utile dans les études impliquant la structure et la fonction des peptides, ainsi que dans le développement de médicaments à base de peptides.

Marquage de l'ADN/oligonucléotides

This compound convient également au marquage des oligonucléotides et de l'ADN . Cela peut être bénéfique dans divers domaines de la recherche génétique, y compris les études d'expression génique, le séquençage de l'ADN et l'étude des interactions ADN-protéines.

Applications fluorescentes

En raison de ses propriétés fluorescentes, this compound est populaire pour une variété d'applications fluorescentes . Son maximum d'excitation/absorption est à 548 nm, et il a un maximum d'émission à 563 nm .

Bioconjugaison

Le groupe NHS ester dans this compound lui permet de réagir avec les groupes amines dans les biomolécules, ce qui le rend utile pour la bioconjugaison . Cela peut être utilisé dans la création de bioconjugués destinés à être utilisés dans diverses applications de recherche biologique et médicale.

Microscopie

Compte tenu de ses propriétés fluorescentes, this compound peut être utilisé en microscopie à fluorescence . Cela peut aider à la visualisation et à l'étude de diverses structures et processus biologiques.

Cytométrie en flux

This compound peut également être utilisé en cytométrie en flux, une technique utilisée pour mesurer les caractéristiques physiques et chimiques des cellules ou des particules . Ses propriétés fluorescentes le rendent utile pour le marquage des cellules ou des particules d'intérêt.

Remplacement d'autres colorants

This compound peut remplacer d'autres colorants comme Cy3®, Alexa Fluor 546 et DyLight 549 pour toutes les applications . Cela en fait un outil polyvalent dans diverses applications de recherche.

Mécanisme D'action

Target of Action

The primary targets of Sulfo-Cyanine3 NHS Ester are biomolecules with amino groups, such as proteins, peptides, and nucleic acids . The amino groups, typically from lysine residues in proteins or amino-modified nucleic acids, serve as the reactive sites for the this compound .

Mode of Action

This compound interacts with its targets through a process known as amide coupling . The N-hydroxysuccinimide (NHS) ester group in the this compound reacts with the amino groups in the target biomolecules to form a stable amide bond . This reaction effectively labels the target biomolecule with the Sulfo-Cyanine3 dye .

Biochemical Pathways

Instead, it serves as a fluorescent label that allows for the visualization and tracking of the target biomolecules within biological systems . The resulting fluorescence can be used to study various biological processes in which the labeled biomolecules are involved.

Result of Action

The primary result of the action of this compound is the successful labeling of target biomolecules with the Sulfo-Cyanine3 dye . This labeling allows for the visualization and tracking of these biomolecules within biological systems, aiding in various types of biological research .

Action Environment

The action of this compound is influenced by several environmental factors. The NHS ester group is sensitive to moisture, so the this compound should be stored in a dry environment . The labeling reaction should be carried out in a buffer system without amino groups to avoid side reactions .

Analyse Biochimique

Biochemical Properties

Sulfo-Cyanine3 NHS ester plays a crucial role in biochemical reactions by forming stable covalent bonds with primary amines on proteins and peptides . This reaction is facilitated by the NHS ester group, which reacts with the amino groups to form amide bonds . The compound is particularly effective in labeling proteins and peptides in aqueous solutions, making it suitable for proteins with low solubility . This compound interacts with various enzymes, proteins, and other biomolecules, including antibodies and oligonucleotides, through its amino-reactive properties .

Cellular Effects

This compound influences various cellular processes by labeling proteins and peptides, thereby enabling the visualization of cellular structures and functions . This compound is commonly used in immunocytochemistry and molecular biology applications to study cell signaling pathways, gene expression, and cellular metabolism . By labeling specific proteins, this compound helps researchers understand the dynamics of cellular processes and the localization of proteins within cells .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds between the NHS ester group and primary amines on target biomolecules . This reaction is pH-dependent and occurs most efficiently under basic conditions (pH 7-8) . The sulfonated group of this compound enhances its water solubility, allowing it to react efficiently in aqueous solutions . This compound can label proteins, peptides, and oligonucleotides, facilitating various biochemical and molecular biology applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable for up to 12 months when stored at -20°C in the dark . It can degrade over time when exposed to light and higher temperatures . Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential interference with normal cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound’s amino-reactive properties allow it to form stable amide bonds with primary amines on proteins and peptides, facilitating its incorporation into metabolic processes . This interaction can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and biochemical pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to efficiently label proteins and peptides in aqueous solutions, facilitating its distribution within cells . This compound can accumulate in specific cellular compartments, enabling researchers to study its localization and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, allowing researchers to study its activity and function in different cellular contexts . This compound is commonly used in immunocytochemistry and molecular biology applications to visualize the localization of proteins and peptides within cells .

Comparaison Avec Des Composés Similaires

Cy3 NHS Ester: Similar to Sulfo-Cyanine3 NHS ester but less hydrophilic.

TAMRA: Another fluorescent dye used for labeling, but with different spectral properties.

Uniqueness:

This compound is unique in its high water solubility and ability to label proteins in purely aqueous solutions without the need for organic co-solvents.

It is also pH-insensitive, making it suitable for a wide range of biological applications.

Propriétés

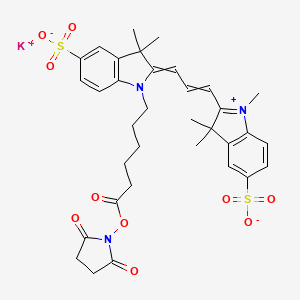

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)

![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)